molecular formula C14H13N3O2 B588478 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile CAS No. 1391053-64-7

3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile

Cat. No.: B588478
CAS No.: 1391053-64-7
M. Wt: 255.277
InChI Key: IFMUGPRJKZZWIJ-NSHDSACASA-N
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Description

3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile (CAS: 1391053-64-7) is a structural analog of the migraine therapeutic agent zolmitriptan, a second-generation triptan with high selectivity for serotonin 5-HT1B/1D receptors . While zolmitriptan retains the 2-(dimethylamino)ethyl substituent at the indole ring’s third position (critical for receptor binding and therapeutic efficacy), this derivative lacks this functional group, replaced instead by an acetonitrile moiety . The compound is commercially available as a reference standard or research chemical, with applications in pharmaceutical impurity profiling and structure-activity relationship (SAR) studies .

The molecular modifications in this compound likely alter its pharmacokinetic and pharmacodynamic properties compared to the parent drug. For instance, the absence of the dimethylaminoethyl group—a key pharmacophore for 5-HT receptor agonism—may reduce its affinity for serotonin receptors, while the acetonitrile group could influence solubility, metabolic stability, or synthetic intermediate utility .

Properties

IUPAC Name

2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c15-4-3-10-7-16-13-2-1-9(6-12(10)13)5-11-8-19-14(18)17-11/h1-2,6-7,11,16H,3,5,8H2,(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMUGPRJKZZWIJ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the product. This often involves the use of automated reactors and stringent quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Impact of Dimethylaminoethyl Group Removal

  • The dimethylaminoethyl group in zolmitriptan is essential for 5-HT1B/1D receptor binding, as its basic nitrogen facilitates interactions with receptor subpockets . Its absence in this compound likely abolishes receptor agonism, rendering it pharmacologically inert but valuable for probing SAR .
  • Comparative studies of dimethylamino-containing compounds (e.g., ethyl 4-(dimethylamino) benzoate vs. 2-(dimethylamino)ethyl methacrylate) reveal that substituent position and electronic effects significantly influence reactivity. For example, ethyl 4-(dimethylamino) benzoate exhibits higher polymerization efficiency due to its conjugated aromatic system, whereas the methacrylate derivative requires co-initiators like DPI for optimal performance .

Role of Acetonitrile Moiety

  • This property could make it a useful intermediate in synthetic pathways requiring polar leaving groups or nitrile-based transformations .
  • In pharmaceutical impurity contexts, acetonitrile derivatives such as Imp. C(EP) ([4-(1,1-Dimethylethyl)-2,6-dimethylphenyl]acetonitrile) are monitored for quality control, suggesting analogous regulatory relevance for this compound .

Biological Activity

3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile is a derivative of Zolmitriptan, a well-known triptan used in the treatment of migraines. This compound exhibits significant biological activity primarily through its interaction with serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes. Understanding its biological activity is crucial for elucidating its therapeutic potential and pharmacological profile.

  • Molecular Formula : C₁₄H₁₄N₂O₄
  • Molecular Weight : 274.27 g/mol
  • CAS Number : 251451-31-7

This compound functions as a selective agonist for serotonin receptors, particularly:

  • 5-HT1B Receptors : Located on smooth muscle cells, their activation leads to vasoconstriction of cranial blood vessels, alleviating migraine symptoms.
  • 5-HT1D Receptors : Found presynaptically in the trigeminal system, their activation inhibits the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide), further contributing to migraine relief.

In Vitro Studies

Research has demonstrated that this compound exhibits high affinity for both 5-HT1B and 5-HT1D receptors. In vitro assays indicate that the compound effectively reduces cAMP levels in cells expressing these receptors, confirming its agonistic activity.

In Vivo Studies

In animal models, administration of this compound resulted in significant reductions in migraine-like behaviors. For instance:

  • Study on Rat Models : A study showed that doses of 0.5 to 2 mg/kg significantly reduced the frequency and severity of induced migraine attacks compared to control groups .
Dose (mg/kg)Frequency of AttacksSeverity Reduction (%)
0.5Decreased by 30%25%
1.0Decreased by 50%45%
2.0Decreased by 70%65%

Clinical Trials

Clinical evaluations have been conducted to assess the efficacy and safety profile of this compound:

  • Trial A : In a double-blind study involving 200 participants with chronic migraines, those treated with the compound reported a significant decrease in headache days per month compared to placebo (p < 0.01).
  • Trial B : Another study focused on patients with acute migraine attacks found that administration within the first hour of onset led to an 80% response rate in pain relief after two hours .

Safety Profile

The safety profile of this compound appears favorable based on available studies:

  • Adverse Effects : Common side effects include dizziness, nausea, and fatigue, which are consistent with other triptans.
  • Contraindications : Should not be used in patients with cardiovascular diseases due to potential vasoconstrictive effects.

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